molecular formula C23H35NO2 B2785702 cyclododecylideneamino 4-tert-butylbenzoate CAS No. 329079-01-8

cyclododecylideneamino 4-tert-butylbenzoate

Cat. No.: B2785702
CAS No.: 329079-01-8
M. Wt: 357.538
InChI Key: WSUSHFNMLGOAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclododecylideneamino 4-tert-butylbenzoate is a chemical compound with the molecular formula C_21H_35NO_2 It is known for its unique structure, which combines a cyclododecylideneamino group with a 4-tert-butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclododecylideneamino 4-tert-butylbenzoate typically involves the reaction of cyclododecanone with 4-tert-butylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: cyclododecylideneamino 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

cyclododecylideneamino 4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclododecylideneamino 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclododecylideneamino benzoate: Similar structure but lacks the tert-butyl group.

    4-tert-butylbenzoic acid: Contains the tert-butyl group but lacks the cyclododecylideneamino moiety.

Uniqueness: cyclododecylideneamino 4-tert-butylbenzoate is unique due to the combination of its cyclododecylideneamino and 4-tert-butylbenzoate groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(cyclododecylideneamino) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2/c1-23(2,3)20-17-15-19(16-18-20)22(25)26-24-21-13-11-9-7-5-4-6-8-10-12-14-21/h15-18H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUSHFNMLGOAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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